molecular formula C18H19N3O B2610205 N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide CAS No. 686736-13-0

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide

Cat. No.: B2610205
CAS No.: 686736-13-0
M. Wt: 293.37
InChI Key: PWMGBXLRFOPLOR-UHFFFAOYSA-N
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Description

“N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide” is a chemical compound with the molecular formula C13H17N3O . It’s a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to an amide group). The benzamide moiety is attached to a benzimidazole group via an ethyl linker .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group linked to a benzimidazole group via an ethyl chain . The benzimidazole group is a bicyclic compound consisting of fused benzene and imidazole rings .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 265.31 g/mol . Its exact mass and monoisotopic mass are both 265.121512110 g/mol . It has a complexity of 328 and a topological polar surface area of 57.8 Ų .

Scientific Research Applications

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide has been used extensively in scientific research as a tool to study ion channels and cellular signaling pathways. It has been shown to activate the potassium channel, KCa3.1, which is involved in a variety of physiological processes, including T-cell activation, cell proliferation, and migration. This compound has also been used to study the role of calcium-activated potassium channels in neuronal excitability and synaptic transmission.

Mechanism of Action

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide exerts its effects by binding to the cytoplasmic domain of KCa3.1, which leads to an increase in the channel's open probability. This results in an increase in potassium efflux, hyperpolarization of the cell membrane, and a decrease in calcium influx. This compound has also been shown to activate other potassium channels, including BKCa and SKCa, through a similar mechanism.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the modulation of ion channel activity, cell proliferation, migration, and apoptosis. It has been shown to inhibit the growth and migration of cancer cells, and to promote the survival of neurons under conditions of oxidative stress. This compound has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide is a useful tool for studying ion channels and cellular signaling pathways, due to its ability to activate potassium channels. It has a number of advantages for lab experiments, including its small size, high potency, and specificity for KCa3.1. However, it also has some limitations, including its potential for off-target effects, and the fact that it may not accurately reflect the physiological function of potassium channels in vivo.

Future Directions

There are a number of future directions for research on N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide. One area of interest is the development of more specific and potent KCa3.1 activators, which could be used as therapeutic agents for a variety of diseases, including cancer and autoimmune disorders. Another area of interest is the investigation of the role of potassium channels in neuronal function and disease, and the development of new drugs that target these channels. Finally, there is a need for further research to elucidate the mechanism of action of this compound and other potassium channel modulators, in order to better understand their effects on cellular signaling pathways.

Synthesis Methods

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide can be synthesized by a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl bromoacetate to form 2-(1-ethylbenzimidazol-2-yl)acetic acid ethyl ester. This intermediate compound is then reacted with benzoyl chloride to form the final product, this compound.

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-21-16-11-7-6-10-15(16)20-17(21)12-13-19-18(22)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGBXLRFOPLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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